Serratenediol diacetate

Thermal analysis Crystallization Reference standard purity

Analytical inconsistencies from serratane triterpenoid misidentification waste time and compromise purification. Serratenediol diacetate offers validated orthogonal QC data. - Sharp melting point (336-338°C) and specific rotation (+18.8°) enable batch-to-batch consistency checks. - Serves as Eu(DPM)₃ shift substrate or seed crystal template for recrystallization. - Distinct EI-MS spectrum (m/e 544) accelerates dereplication in Lycopodium/Huperzia extracts.

Molecular Formula C34H54O4
Molecular Weight 526.8 g/mol
Cat. No. B12294325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratenediol diacetate
Molecular FormulaC34H54O4
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C
InChIInChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3
InChIKeyBTPGAEAWTQOUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serratenediol Diacetate: Reference Standard for Serratane Triterpenoids


Serratenediol diacetate (CAS 27832-84-4, C₃₄H₅₄O₄, MW 526.80 g/mol) is a diacetyl ester of the serratane-type triterpenoid serratenediol, prepared by acetylation of the parent diol isolated from Lycopodium and Huperzia species [1]. Its primary documented value in scientific procurement lies not as a direct bioactive agent, but as a derivatized reference compound offering distinct physicochemical properties—sharp melting point, characteristic optical rotation, and well-defined mass and NMR spectra—that facilitate structural elucidation, chromatographic purification, and crystallographic analysis within natural product chemistry [2].

Serratenediol Diacetate: Non-Interchangeability in Analytical Workflows


Serratane-type triterpenoids share a common pentacyclic skeleton but differ critically in their hydroxyl acetylation pattern and stereochemistry at C-21. These seemingly small modifications produce large, non-linear differences in physicochemical properties—most notably melting point and optical rotation—that are decisive for experimental reliability [1]. Substituting serratenediol diacetate with its monoacetate, parent diol, or C-21 epimer can lead to erroneous melting point ranges, misleading optical rotation readings, and failed co-crystallization or chromatography experiments, directly compromising the validity of analytical reference, dereplication, and purification protocols [2].

Serratenediol Diacetate: Quantitative Differentiation from Analogs


Thermal Stability vs. Monoacetate and Parent Diol

Serratenediol diacetate exhibits a melting point of 336–338 °C, which is 17 °C higher than serratenediol monoacetate (319–320 °C) and 38 °C above the parent serratenediol (300 °C), as measured under standardized conditions within the same primary characterization study [1]. This large increment reflects enhanced intermolecular forces from the two acetate esters, directly correlating with more favorable crystallization behavior and reduced thermal degradation risk.

Thermal analysis Crystallization Reference standard purity

Chiral Identity: Optical Rotation vs. Monoacetate

The specific optical rotation of serratenediol diacetate is [α]D²⁹ +18.8° (c=2.34, CHCl₃), in direct contrast to serratenediol monoacetate, which exhibits [α]D¹⁰ −5.7° (c=1.06, CHCl₃) [1]. The inversion of sign and the substantial magnitude difference provide an unambiguous chiral fingerprint that can instantly discriminate between these two closely related serratane derivatives.

Chiral purity Optical rotation Identity testing

Characteristic EI-MS Molecular Ion Profile

Under electron impact mass spectrometry at 280 °C, serratenediol diacetate produces a prominent molecular ion at m/e 544 with 93% relative abundance, accompanied by fragment ions characteristic of the diacetate structure [1]. This molecular ion cluster differs by 60 Da from the parent diol serratenediol (expected m/e 442) and by 102 Da from monoacetate analogs (expected m/e 484), enabling definitive identification even in the absence of authentic standards for every possible serratane variant.

Mass spectrometry Dereplication Structural confirmation

NMR Methyl Assignment with Eu(DPM)₃ Shift Reagent

Serratenediol diacetate was successfully employed as a substrate for Eu(DPM)₃-induced shift reagent ¹H NMR spectroscopy, enabling the complete assignment of all methyl resonances in the serratane skeleton [1]. The two acetate groups at positions 3β and 21α provide distinct coordination sites for the lanthanide shift reagent, producing differential upfield and downfield shifts that resolve overlapping methyl signals. In contrast, serratriol triacetate, while also assigned in the same study, yields a more complex and less interpretable shift pattern due to the presence of three coordinating acetoxyl groups.

NMR spectroscopy Shift reagents Triterpenoid structural elucidation

Lipophilicity and TPSA Differences vs. Parent Diol

In silico predictions indicate that serratenediol diacetate possesses higher lipophilicity (XlogP 8.70) and a larger topological polar surface area (TPSA 52.60 Ų) compared to serratenediol (XlogP 7.50, TPSA 40.50 Ų) [1][2]. While both compounds are predicted to be highly lipophilic, the diacetate's altered XlogP and TPSA profile suggests differential passive membrane permeability and subcellular distribution, which may influence cellular assay outcomes.

Lipophilicity ADMET prediction Cellular permeability

Serratenediol Diacetate: High-Value Application Scenarios


Certified Reference Material for Identity Testing

Analytical quality control laboratories can employ serratenediol diacetate as a secondary reference standard for melting point and optical rotation verification. Its sharply defined melting point (336–338 °C) and specific rotation (+18.8°) are sufficiently distinct from related serratane acetates to prevent misidentification, as established by Inubushi et al. [1]. Routine QC checks using these orthogonal measurements ensure batch-to-batch consistency when procuring the compound from different suppliers.

NMR Shift Reagent Substrate for Methyl Assignment

Natural product chemists isolating new serratane triterpenoids from Lycopodium or Huperzia species can use serratenediol diacetate as a validated Eu(DPM)₃ shift reagent substrate, following the methodology of Inubushi et al. (1972) [1]. The diacetate's two coordinating acetate groups resolve complex methyl resonance regions more cleanly than the triacetate, streamlining the stereochemical assignment of unknown serratane derivatives.

Mass Spectral Library Standard for Dereplication

The characteristic EI-MS molecular ion at m/e 544 (93% abundance) enables rapid, definitive dereplication of serratenediol diacetate in crude Lycopodium and Huperzia extracts [1]. Incorporating this spectrum into in-house mass spectral libraries reduces the need for laborious preparative chromatography when the diacetate is not the target of interest, thereby accelerating the biodiscovery pipeline.

Seed Crystal Material for Recrystallization

Owing to its high melting point (336–338 °C) and favorable crystallization properties, serratenediol diacetate can serve as a seed crystal template for recrystallization of other serratane triterpenoids from organic solvent systems [1]. This application leverages the diacetate's superior crystallinity to enhance the recovery and purity of closely related, slow-crystallizing analogs during preparative-scale isolation.

Technical Documentation Hub

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